6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one
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Overview
Description
6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a six-membered ring containing oxygen and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a propyl-substituted ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the oxazinone ring allows for specific interactions with biological molecules, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another heterocyclic compound with antioxidant properties.
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone: A compound with a similar structural motif.
Uniqueness
6-Methyl-2-phenyl-3-propyl-2,3-dihydro-4H-1,3-oxazin-4-one is unique due to its specific ring structure and the presence of both phenyl and propyl groups
Properties
CAS No. |
81375-55-5 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-methyl-2-phenyl-3-propyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C14H17NO2/c1-3-9-15-13(16)10-11(2)17-14(15)12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3 |
InChI Key |
RXYIATPHUGIAHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(OC(=CC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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